

# Application Notes and Protocols for EDP-305 Administration in STAM Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **EDP-305**, a potent and selective farnesoid X receptor (FXR) agonist, in the STAM<sup>™</sup> (STreptozotocin-And-High-fat-diet) mouse model of non-alcoholic steatohepatitis (NASH). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **EDP-305** and similar compounds for the treatment of NASH and liver fibrosis.

### Introduction to EDP-305 and the STAM Mouse Model

**EDP-305** is a farnesoid X receptor (FXR) agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] As an FXR agonist, **EDP-305** modulates bile acid and lipid metabolism and reduces the expression of genes involved in inflammation and fibrosis.[1][2]

The STAM mouse model is a widely used preclinical model that mimics the progression of human NASH, from steatosis to fibrosis and, eventually, hepatocellular carcinoma (HCC).[3] This model is established by inducing a diabetic state with a low dose of streptozotocin (STZ) in neonatal mice, followed by a high-fat diet (HFD) from four weeks of age.[3][4]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from studies of **EDP-305** in STAM mice.

Table 1: Effects of **EDP-305** on NAFLD Activity Score (NAS) and Hepatocyte Ballooning in STAM Mice[4]

Treatment Group	Dose (mg/kg/day)	n	Hepatocyte Ballooning Score (Mean)	NAFLD Activity Score (NAS) (Mean)
Vehicle Control	-	7	1.9	5.3
EDP-305	3	7	1.1	3.7
EDP-305	10	7	0.7	3.4**
Obeticholic Acid (OCA)	10	7	1.1	4.3

<sup>\*</sup>p < 0.05 vs. Vehicle Control \*\*p < 0.01 vs. Vehicle Control

## **Experimental Protocols**

## I. Induction of NASH in STAM Mice

This protocol details the steps for inducing the NASH phenotype in C57BL/6J mice.

#### Materials:

- Pregnant C57BL/6J mice
- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- High-Fat Diet (HFD) (e.g., 57-60 kcal% fat)
- Standard chow
- · Sterile syringes and needles



#### Protocol:

- Day 2 Post-Birth: Prepare a fresh solution of STZ in citrate buffer.
- Administer a single subcutaneous injection of a low dose of STZ to male C57BL/6J mouse pups.[3]
- Wean the pups at 3-4 weeks of age and provide them with standard chow and water ad libitum.
- At 4 weeks of age: Switch the diet of the male mice from standard chow to a high-fat diet.[3]
- Continue the HFD for the duration of the study to induce the progression of NASH. Fatty liver is typically evident at 5 weeks, NASH at 7 weeks, and fibrosis at 9 weeks of age.[4]

### II. Administration of EDP-305 in STAM Mice

This protocol outlines the preparation and administration of **EDP-305** to STAM mice with established NASH.

#### Materials:

- EDP-305
- Vehicle: 0.5% methylcellulose
- High-Fat Diet (HFD)
- Dosing gavage needles

#### Protocol:

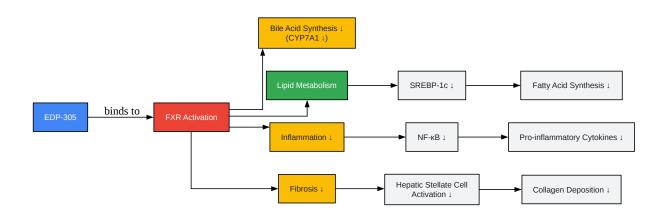
- Treatment Initiation: Begin treatment at 6 weeks of age, when NASH is typically established in the STAM model.[5]
- Preparation of Dosing Formulation: Prepare a suspension of EDP-305 in 0.5% methylcellulose. The concentration should be calculated based on the desired dosage (3)



mg/kg or 10 mg/kg) and the average body weight of the mice.

- Administration: Administer **EDP-305** or vehicle control to the mice. One documented method is to incorporate the compound directly into the high-fat diet to be provided ad libitum.[5] The dosages are calculated as mg/kg/day.[4]
- Duration of Treatment: Treat the mice for a period of 4 weeks for the evaluation of NASH endpoints.[4][5]
- Monitoring: Monitor the body weight and general health of the animals regularly throughout the study.
- Endpoint Analysis: At the end of the treatment period (10 weeks of age), euthanize the mice and collect blood and liver tissue for biochemical and histological analysis.

# Visualizations Signaling Pathway of EDP-305 (FXR Agonist)

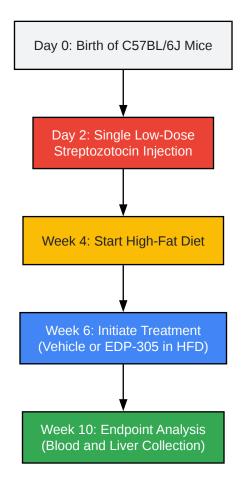


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Caption: **EDP-305** activates FXR, leading to beneficial effects on NASH.



## Experimental Workflow for EDP-305 Treatment in STAM Mice



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